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Compound of Interest

Compound Name: (S)-3-(2-Chlorophenyl)pyrrolidine

Cat. No.: B15070763

Get Quote

Executive Summary & Chemical Identity
(S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride is a pharmacologically active scaffold

characterized by a pyrrolidine ring substituted at the

-position (C3) with an ortho-chlorinated phenyl ring.[1] The (S)-enantiomer is frequently
prioritized in structure-activity relationship (SAR) studies due to the stereospecific nature of
binding pockets in target proteins such as the serotonin (SERT) and norepinephrine (NET)
transporters.
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Property Data

IUPAC Name (3S)-3-(2-Chlorophenyl)pyrrolidine hydrochloride

CAS Number 1095545-14-4 (HCl salt)

Molecular Formula

Molecular Weight 218.12 g/mol

Free Base MW 181.66 g/mol

Chiral Center C3 (S-configuration)

Appearance White to off-white crystalline solid

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in DCM

Structural Analysis & Stereochemistry
The biological potency of 3-arylpyrrolidines is governed by the absolute configuration at C3. In

this molecule, the 2-chlorophenyl group introduces significant steric bulk and lipophilicity

compared to the unsubstituted phenyl analog.[1]

Conformational Lock: The ortho-chloro substituent restricts the rotation of the phenyl ring

relative to the pyrrolidine core due to steric clash with the pyrrolidine methylene protons. This

creates a defined 3D pharmacophore often exploited to improve selectivity for specific

GPCRs or transporters.

Electronic Effect: The chlorine atom acts as an electron-withdrawing group (inductive effect,

), reducing the electron density of the aromatic ring.[1] This modulates

stacking interactions within the receptor binding site.

Stereochemical Validation
The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[1]

C3 Priorities:
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1: -C2 (attached to N)[1]

2: -Aromatic Ring (2-Cl-Ph)[1][2][3][4]

3: -C4 (methylene)[1]

4: -H (pointing away)

Validation: Ensuring enantiomeric excess (

) is critical. This is typically validated via Chiral HPLC using polysaccharide-based stationary
phases (e.g., Chiralpak AD-H or OD-H) or by derivatization with Mosher's acid chloride
followed by

-NMR analysis.[1]

Synthetic Pathways & Production
High-fidelity synthesis requires avoiding racemization at the C3 center. Two primary routes are

established: Asymmetric Synthesis (preferred for scale) and Classical Resolution (preferred for

initial discovery).

Route A: Asymmetric Succinic Acid Pathway
This route builds the chiral center early using a chiral auxiliary or pool.

Starting Material: 2-(2-Chlorophenyl)succinic acid.[1]

Cyclization: Condensation with urea or benzylamine to form the cyclic imide (pyrrolidine-2,5-

dione).[1]

Reduction: Strong reduction of the imide using

or

yields the pyrrolidine.

Salt Formation: Treatment with anhydrous HCl in diethyl ether precipitates the salt.
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Route B: Classical Resolution (Self-Validating Protocol)
For racemic mixtures, resolution via diastereomeric salt formation is robust.[1]

Resolving Agent: (

)-(+)-Tartaric acid or (

)-(+)-Mandelic acid.[1]

Solvent System: Ethanol/Water (9:1).

Mechanism: The (

)-amine form forms a less soluble diastereomeric salt with the resolving acid, crystallizing out
of solution.

Alternative: Chiral Resolution
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Figure 1: Synthetic workflow comparing direct reduction and chiral resolution pathways.

Spectroscopic Characterization
To ensure scientific integrity, the identity of the compound must be cross-verified using NMR

and Mass Spectrometry.

Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
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or

[1]

The 2-chloro substituent breaks the symmetry of the aromatic region and deshields the C3

proton.
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Proton
Environment

Chemical Shift
(

, ppm)

Multiplicity Integration
Assignment
Logic

Ammonium NH 9.20 - 9.80 Broad Singlet 2H

Exchangeable

protons (

).[1] Disappears

with

shake.

Aromatic H 7.40 - 7.60 Multiplet 4H

2-Cl substitution

creates a

complex ABCD

system.[1] H-3'

and H-6' are

distinct.[1]

C3-H (Benzylic) 3.60 - 3.80 Multiplet 1H

Deshielded by

the aromatic ring

and inductive

effect of Cl.[1]

C2-H / C5-H 3.20 - 3.50 Multiplet 3H

Protons

to Nitrogen.[1]

Overlap is

common.

C2-H / C4-H 2.90 - 3.10 Multiplet 1H
Remaining

-proton.[1]

C4-H

(Methylene)
1.90 - 2.30 Multiplet 2H

-protons,

typically the most

shielded aliphatic

signals.[1]
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Mass Spectrometry (LC-MS)[1]
Ionization: ESI+

Molecular Ion (

): 182.07 m/z (for

).

Isotope Pattern: A distinct 3:1 ratio between m/z 182 and 184 confirms the presence of a

single Chlorine atom. This is a critical self-check for identity.[1]

Medicinal Chemistry Applications
This scaffold is a "privileged structure" in neuropharmacology.

Monoamine Transporter Inhibition: The 3-phenylpyrrolidine core mimics the distance

between the aromatic centroid and the basic nitrogen found in neurotransmitters (serotonin,

norepinephrine). The 2-chloro substituent often improves selectivity for the Norepinephrine

Transporter (NET) by filling a hydrophobic sub-pocket.

Anticonvulsant Activity: Derivatives of this scaffold (specifically the succinimide precursors)

have shown efficacy in maximal electroshock (MES) seizure models, acting as sodium

channel blockers.

Scaffold Hopping: It serves as a conformationally restricted analog of phenethylamine, used

to rigidify flexible chains in drug optimization to lower entropic penalties upon binding.[1]

3-Phenylpyrrolidine
Scaffold

2-Chloro Group:
Increases lipophilicity
Locks conformation

Pyrrolidine Nitrogen:
Essential for ionic bond

with Asp residue in GPCRs

C3 Chirality (S):
Dictates vector of

aromatic ring projection
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Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Handling & Stability
Hygroscopicity: Hydrochloride salts of secondary amines are typically hygroscopic.

Storage: Store at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen) to prevent

moisture absorption, which can lead to deliquescence and difficulty in handling.[1]

Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume

hood) is mandatory.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://patents.google.com/patent/US20060025468A1/en
https://patents.google.com/patent/US20060025468A1/en
https://patents.google.com/patent/CN1535960A/en
https://patents.google.com/patent/CN1535960A/en
https://www.chemscene.com/1095545-18-8.html
https://pubmed.ncbi.nlm.nih.gov/33809109/
https://pubmed.ncbi.nlm.nih.gov/33809109/
https://patentimages.storage.googleapis.com/46/86/5b/b7ff9fd6e18df7/US4338317.pdf
https://www.benchchem.com/product/b15070763/docs#technical-deep-dive-s-3-2-chlorophenyl-pyrrolidine-hydrochloride-1
https://www.benchchem.com/product/b15070763/docs#technical-deep-dive-s-3-2-chlorophenyl-pyrrolidine-hydrochloride-1
https://www.benchchem.com/product/b15070763/docs#technical-deep-dive-s-3-2-chlorophenyl-pyrrolidine-hydrochloride-1
https://www.benchchem.com/product/b15070763/docs#technical-deep-dive-s-3-2-chlorophenyl-pyrrolidine-hydrochloride-1
https://www.benchchem.com/product/b15070763?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15070763?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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